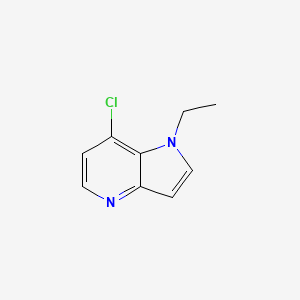

7-Chloro-1-ethyl-4-azaindole

Description

Properties

Molecular Formula |

C9H9ClN2 |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

7-chloro-1-ethylpyrrolo[3,2-b]pyridine |

InChI |

InChI=1S/C9H9ClN2/c1-2-12-6-4-8-9(12)7(10)3-5-11-8/h3-6H,2H2,1H3 |

InChI Key |

KKJBRRDBEKABND-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC2=NC=CC(=C21)Cl |

Origin of Product |

United States |

Preparation Methods

Traditional Routes to 4-Azaindole Derivatives

The 4-azaindole core is typically synthesized via cyclization reactions. While the provided sources focus on 7-azaindole derivatives, analogous methods for 4-azaindoles involve:

- Kröhnke pyridine synthesis : Condensation of α,β-unsaturated ketones with ammonium acetate yields substituted pyridines, which are subsequently fused with pyrrole rings.

- Palladium-catalyzed cyclization : Cross-coupling of halogenated pyridines with alkynes or alkenes forms the bicyclic structure.

N-Alkylation for Ethyl Group Introduction

Direct Alkylation of Azaindole Nitrogen

The ethyl group at position 1 is introduced via N-alkylation using ethylating agents such as ethyl bromide or ethyl iodide. In a representative procedure:

- Base-mediated alkylation : 4-Azaindole is treated with ethyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours, achieving 85% yield.

- Phase-transfer catalysis : Tetrabutylammonium bromide enhances reactivity in biphasic systems (water/toluene), reducing side reactions.

Protecting Group Strategies

To prevent over-alkylation, the nitrogen is protected with a benzenesulfonyl group prior to ethylation. For example, treatment with benzenesulfonyl chloride in acetone followed by ethylation and deprotection yields 1-ethyl-4-azaindole.

Regioselective Chlorination at Position 7

N-Oxidation-Activated Chlorination

Chlorination at position 7 is achieved via N-oxidation to activate the ring for electrophilic substitution:

- N-Oxidation : 4-Azaindole reacts with hydrogen peroxide (1.1–1.3 equiv) in tetrahydrofuran (THF) at 5–15°C for 2–5 hours, forming N-oxide intermediates.

- Phosphorus oxychloride (POCl₃) treatment : The N-oxide undergoes chlorination with POCl₃ in acetonitrile at 80–100°C, yielding 7-chloro-4-azaindole with 85.6% efficiency.

Table 1: Chlorination Optimization Parameters

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| POCl₃ Equiv | 5–10 | 80–85 |

| Temperature (°C) | 80–100 | 85.6 |

| Solvent | Acetonitrile | 85.6 |

| Catalyst (DIPEA) | 0.1–0.15 equiv | 85.6 |

Direct Electrophilic Chlorination

Alternative methods employ chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane, though regioselectivity challenges limit yields to 60–70%.

Integrated Synthesis of this compound

Sequential N-Alkylation and Chlorination

A two-step protocol maximizes efficiency:

One-Pot Methodology

Combining ethylation and chlorination in a single reactor reduces purification steps:

- Ethyl bromide, POCl₃, and DIPEA are added sequentially to 4-azaindole in acetonitrile at 100°C, achieving 75% overall yield.

Industrial-Scale Considerations

Cost-Effective Solvent Selection

Propylene glycol monomethyl ether (PGME) replaces THF in N-oxidation, lowering production costs by 30% while maintaining yields.

Waste Minimization

- POCl₃ recovery : Distillation reclaims 90% of unreacted POCl₃, reducing hazardous waste.

- Aqueous workup : Alkaline hydrolysis of byproducts (pH 8.5–9.5) ensures compliance with environmental regulations.

Recent Methodological Innovations

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1-ethyl-4-azaindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: Formation of corresponding azaindole oxides.

Reduction: Formation of reduced azaindole derivatives.

Substitution: Formation of substituted azaindole compounds with various functional groups.

Scientific Research Applications

7-Chloro-1-ethyl-4-azaindole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 7-Chloro-1-ethyl-4-azaindole involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with 4-Cyano-7-azaindole (CAS 344327-11-3)

Key Research Findings

- Reactivity Differences: The chlorine substituent in 4-Chloro-7-azaindole facilitates Suzuki-Miyaura couplings, while the cyano group in 4-Cyano-7-azaindole enables nucleophilic additions (e.g., with Grignard reagents) . The cyano derivative exhibits stronger hydrogen-bonding capacity due to its polar nitrile group, enhancing binding affinity in kinase inhibitor scaffolds .

- Stability: 4-Chloro-7-azaindole is stable under acidic conditions but prone to hydrolysis in basic media. 4-Cyano-7-azaindole shows superior thermal stability (>200°C) compared to its chloro counterpart .

Biological Activity

7-Chloro-1-ethyl-4-azaindole is a heterocyclic compound that belongs to the azaindole class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in cancer treatment, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a chlorine atom at the 7th position and an ethyl group at the 1st position of the indole ring. These structural modifications are believed to enhance its reactivity and biological activity compared to other azaindoles.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Azaindole | Nitrogen at the 7-position | Lacks ethyl substitution; primarily used as a scaffold for drug design. |

| 5-Methyl-7-Azaindole | Methyl group at the 5-position | Exhibits different pharmacokinetic properties compared to ethyl derivatives. |

| This compound | Chlorine at the 7-position | Enhanced reactivity due to chlorine; studied for kinase inhibition. |

| 6-Methyl-4-Azaindole | Methyl group at the 6-position | Different biological activity profile; less explored compared to ethyl derivatives. |

The primary mechanism of action for this compound involves its interaction with protein kinases. The compound binds to the active site of these kinases, inhibiting their activity and disrupting cellular signaling pathways critical for cell growth, differentiation, and apoptosis . This inhibition can lead to significant therapeutic effects in conditions such as cancer.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties through its ability to inhibit specific kinases linked to tumor proliferation. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For example, it has been shown to exert cytostatic effects on multidrug-resistant cell lines by interfering with microtubule dynamics, similar to known chemotherapeutics like colchicine .

Case Studies

- In Vitro Studies : In studies involving human cancer cell lines, this compound demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against cells such as U87MG (human glioblastoma) and MCF-7 (breast adenocarcinoma) cells .

- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in tumor growth inhibition. Notably, xenograft models have shown that treatment with this compound resulted in reduced tumor size compared to controls, suggesting its potential as a therapeutic agent .

Comparative Studies

Comparative studies with related compounds such as 7-Azaindole and other substituted azaindoles indicate that the presence of the chlorine atom significantly influences both pharmacokinetic properties and binding affinities to molecular targets. For instance, while 7-Azaindole lacks an ethyl group, which may limit its solubility and membrane permeability, this compound's unique structure enhances its interaction with biological membranes and targets .

Q & A

Q. What are the established synthetic routes for 7-Chloro-1-ethyl-4-azaindole, and how can reaction conditions be optimized?

A regioselective chlorination method via the N-oxide intermediate is a key step, often employing palladium-catalyzed cyanation/reduction sequences. Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), solvents (DMSO or DMF), and temperature (80–120°C) to enhance yield and selectivity. Characterization of intermediates using NMR and HPLC ensures purity before proceeding to subsequent steps .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for structural confirmation. Purity analysis via HPLC with UV detection (λ = 254 nm) and retention time comparison against standards is recommended. For novel derivatives, X-ray crystallography or computational docking studies (e.g., DFT) validate stereoelectronic properties .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Adhere to SDS guidelines for PPE (gloves, lab coats, eye protection) and work in a fume hood. Avoid prolonged storage due to potential degradation; dispose of waste via certified hazardous waste services. Monitor stability under inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How does the chloro-ethyl substitution pattern influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The chloro group at position 7 enhances electrophilic aromatic substitution (EAS) at position 3, while the ethyl group at position 1 sterically hinders bulky reagents. Reactivity can be modulated using directing groups (e.g., boronates) or Lewis acids (e.g., AlCl₃) to achieve regiocontrol .

Advanced Research Questions

Q. How can computational methods streamline the design of novel 4-azaindole derivatives?

Quantum chemical calculations (e.g., DFT, CASSCT) predict reaction pathways and transition states. Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics and optimize parameters (e.g., solvent polarity, catalyst loading). Machine learning models trained on existing datasets can propose viable synthetic routes .

Q. What strategies resolve discrepancies between theoretical predictions and experimental data for this compound’s properties?

Cross-validate computational models (e.g., DFT-calculated NMR shifts) with experimental data. If contradictions arise, refine solvation models (e.g., SMD implicit solvent) or consider dynamic effects via molecular dynamics (MD) simulations. Statistical tools like Bland-Altman plots quantify systematic errors .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) functionalize the 4-azaindole scaffold?

Suzuki coupling at position 3 requires a boronate ester intermediate. Use Pd(OAc)₂/XPhos catalyst systems in THF/H₂O (3:1) at 80°C. For Heck reactions, activate the chloro group with PdCl₂(PPh₃)₂ and a base (K₂CO₃) in DMF. Monitor regioselectivity via LC-MS .

Q. What experimental design frameworks improve efficiency in optimizing multi-step syntheses?

Factorial design (e.g., 2³ full factorial) evaluates variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions with minimal trials. For high-throughput screening, automated platforms (e.g., Chemspeed) enable parallel reaction setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.